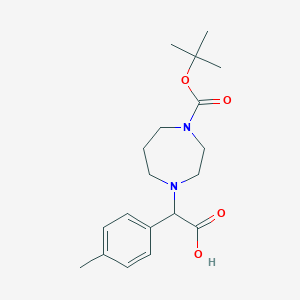

2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid

Description

Chemical Structure and Functional Groups

The compound 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid features a central acetic acid backbone substituted with two groups:

- A 1,4-diazepane ring protected by a tert-butoxycarbonyl (Boc) group at the 4-position.

- A p-tolyl (4-methylphenyl) aromatic group.

This structure is characteristic of intermediates used in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2-(4-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-14-6-8-15(9-7-14)16(17(22)23)20-10-5-11-21(13-12-20)18(24)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBXOAJVHOMJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid (CAS No. 1343697-77-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Structure : The compound features a diazepane ring, which is known for its involvement in various biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives of diazepane have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Certain related compounds have demonstrated broad-spectrum antibacterial properties.

- Enzyme Inhibition : Diazepane derivatives can act as inhibitors of specific enzymes, including kinases, which are critical in cancer progression and other diseases.

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.

- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that diazepane derivatives can influence oxidative stress pathways.

Anticancer Activity

A study examined the cytotoxic effects of diazepane derivatives on human tumor cell lines. The results indicated that certain modifications to the diazepane structure significantly enhanced cytotoxicity, with IC₅₀ values in the low micromolar range for specific derivatives .

Table 1: Cytotoxicity of Diazepane Derivatives

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HT29 (Colon Adenocarcinoma) | 0.6 |

| Related Diazepane Derivative | A549 (Lung Cancer) | 0.8 |

| Another Diazepane Variant | MCF7 (Breast Cancer) | 1.0 |

Antimicrobial Activity

In another study focusing on the antimicrobial properties of alkyl-guanidine compounds, it was found that similar structures exhibited significant antibacterial activity against a range of pathogens, suggesting that the compound may also possess similar properties .

Kinase Inhibition

Research into small molecule kinase inhibitors highlights the potential for compounds like this compound to act as selective inhibitors of key signaling pathways involved in cancer progression. Compounds with a diazepane moiety have been shown to interact with kinase domains effectively .

Scientific Research Applications

Applications in Medicinal Chemistry

1. PROTAC Development

One of the primary applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation. The incorporation of rigid linkers like 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid enhances the structural integrity and efficacy of these molecules. The rigid structure allows for better orientation and stability in ternary complexes, which is crucial for effective protein degradation .

2. Chemical Conjugation

The compound serves as a versatile building block for chemical conjugation strategies. Its ability to form stable bonds with various biomolecules makes it suitable for creating complex bioconjugates. These conjugates can be utilized in drug delivery systems, where they facilitate targeted delivery to specific cells or tissues .

Case Study 1: PROTAC Optimization

In a study focusing on the optimization of PROTACs for cancer therapy, researchers utilized this compound as a linker. The results indicated that the incorporation of this compound significantly improved the degradation efficiency of target proteins involved in tumor growth. The study highlighted the importance of linker rigidity in achieving desired pharmacological effects .

Case Study 2: Bioconjugate Development

Another research project explored the use of this compound in developing bioconjugates for targeted therapy. By linking it to an antibody, researchers were able to create a targeted drug delivery system that showed enhanced therapeutic effects against specific cancer cells. The study demonstrated that the use of this compound improved the specificity and efficacy of the treatment compared to traditional methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the 2-(4-Boc-1,4-diazepan-1-yl)acetic acid core but differ in the substituent at the α-position (R-group):

Physicochemical Properties

- Solubility : The p-tolyl variant exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxylic acid group, whereas bromothiophene and naphthalene derivatives show reduced solubility in aqueous media due to increased hydrophobicity .

- Stability : The Boc group stabilizes the diazepane ring against degradation under acidic conditions, a feature consistent across all analogues .

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- The p-tolyl group in the target compound provides moderate steric bulk, balancing target binding and metabolic stability compared to smaller (furan) or larger (naphthalene) substituents .

- Bromine in the thiophene analogue enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions .

- Patent Analysis : and highlight the use of these compounds in preparing kinase inhibitors (e.g., ALK and EGFR inhibitors), underscoring their relevance in oncology .

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)-2-(p-tolyl)acetic acid?

Methodological Answer:

The synthesis typically involves coupling a Boc-protected 1,4-diazepane derivative with a p-tolylacetic acid scaffold. A common strategy is to use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid moiety for amide bond formation. The Boc group is introduced early to protect the diazepane nitrogen during subsequent reactions. Critical parameters include maintaining anhydrous conditions and pH control (6–7) to avoid premature Boc deprotection .

Advanced Question: How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:

Diastereomer formation often arises from the stereochemical complexity of the diazepane ring and the acetic acid substituent. Computational reaction path searches (e.g., DFT calculations) can predict transition states favoring desired stereochemistry. Experimentally, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may be employed. Reaction monitoring via chiral HPLC or in-situ FTIR can identify optimal temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) to suppress competing pathways .

Basic Question: What purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

Flash chromatography using silica gel (ethyl acetate/hexane gradients) is standard. For Boc-protected compounds, avoid acidic mobile phases to prevent deprotection. Recrystallization from ethanol/water mixtures (70:30 v/v) can improve purity, with monitoring via TLC (Rf ≈ 0.3–0.5). Final purity (>95%) should be confirmed by reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Question: How can enantiomeric resolution be achieved for this compound’s chiral centers?

Methodological Answer:

Chiral stationary phase chromatography (e.g., Chiralpak IA or IB columns) with heptane/isopropanol (90:10) is effective. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems (hexane/buffer) can selectively hydrolyze one enantiomer. X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) provides structural validation .

Basic Question: What analytical methods are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and diazepane ring protons (δ 3.2–3.8 ppm).

- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ (calculated m/z ~419.2).

- IR Spectroscopy: Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

Advanced Question: How to address overlapping NMR signals in complex conformational isomers?

Methodological Answer:

Use 2D NMR techniques (COSY, HSQC, NOESY) to resolve overlapping signals. Variable-temperature NMR (VT-NMR) can identify dynamic processes (e.g., ring inversion in diazepane). Deuterated solvents (DMSO-d₆ or CDCl₃) enhance resolution. Computational NMR prediction tools (e.g., ACD/Labs) cross-validate assignments .

Basic Question: What storage conditions ensure compound stability?

Methodological Answer:

Store at -20°C under inert gas (argon) in amber vials to prevent Boc hydrolysis. Avoid humidity (>30% RH) and acidic environments. Stability tests via HPLC every 6 months are recommended .

Advanced Question: How to identify and mitigate degradation products under prolonged storage?

Methodological Answer:

Accelerated stability studies (40°C/75% RH for 3 months) can simulate degradation. LC-MS/MS identifies major degradation pathways (e.g., tert-butyl cleavage or diazepane ring oxidation). Stabilizers like BHT (0.01% w/w) or lyophilization reduce oxidative decomposition .

Advanced Question: What computational methods predict reactivity in downstream functionalization?

Methodological Answer:

Quantum mechanical calculations (e.g., Gaussian at B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Machine learning platforms (e.g., ICReDD’s reaction prediction tools) integrate experimental data to guide selective modifications (e.g., bromination at the p-tolyl ring) .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood with HEPA filters. Emergency eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) must be accessible. Monitor airborne exposure via OSHA-compliant detectors .

Advanced Question: How to design ecotoxicological assessments for lab waste containing this compound?

Methodological Answer:

Follow OECD Guideline 301 for biodegradability testing. Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests (OECD 201). Collaborate with licensed disposal services for LC-MS analysis of soil/water metabolites .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability. Meta-analysis of IC₅₀ values using ANOVA identifies outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability) validate target engagement .

Basic Question: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity (MTT assay) and primary human hepatocytes for metabolic stability. Dose-response curves (1–100 µM) with positive controls (e.g., doxorubicin) ensure reliability .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Systematically vary substituents on the p-tolyl (e.g., electron-withdrawing groups) and diazepane (e.g., ring size expansion to 1,4-diazocane). High-throughput screening (HTS) with 96-well plates and automated LC-MS quantitation accelerates SAR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.